molecular formula C31H23F2N7O4S2 B11453384 N-((4-(4-fluorophenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide

N-((4-(4-fluorophenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide

Cat. No.: B11453384
M. Wt: 659.7 g/mol
InChI Key: WTNZUOCOSPOWOX-UHFFFAOYSA-N
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Description

N-((4-(4-fluorophenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide (phew, that’s a long name!) belongs to the class of organic compounds known as benzamides. It contains both a benzene ring and an amide functional group. The compound’s complex structure suggests potential interesting properties.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps

    Formation of the 1,2,4-Triazole Ring: Start with a suitable precursor (e.g., an aldehyde or ketone) and react it with a hydrazine derivative to form the 1,2,4-triazole ring.

    Introduction of Fluorine Substituents: Introduce fluorine atoms using appropriate reagents (e.g., fluorinating agents like HF or F2).

    Thiophene Ring Formation: React the fluorinated triazole with a thiophene derivative to form the thiophene ring.

    Amide Formation: Finally, react the resulting compound with 4-nitrobenzoyl chloride to form the amide bond.

Industrial Production: Industrial-scale production methods would likely involve optimization of these steps for efficiency, yield, and safety.

Chemical Reactions Analysis

This compound may undergo various reactions:

    Oxidation: The nitro group can be reduced to an amino group.

    Substitution: The fluorine atoms may be substituted with other groups.

    Thioether Formation: The thioether linkage can participate in various reactions.

Common reagents include reducing agents (e.g., LiAlH4), nucleophiles (e.g., amines), and catalysts (e.g., palladium complexes).

Scientific Research Applications

Chemistry::

    Catalysis: The compound’s unique structure might make it useful as a ligand in catalytic reactions.

    Materials Science:

Biology and Medicine::

    Drug Discovery: Explore its potential as a drug candidate due to its diverse functional groups.

    Biological Activity: Investigate its effects on cellular processes.

Industry::

    Agrochemicals: Assess its use as a pesticide or herbicide.

    Dyes and Pigments: Explore its color properties.

Mechanism of Action

The compound’s mechanism of action would depend on its specific targets. It could interact with enzymes, receptors, or other biomolecules. Further research is needed to elucidate this.

Comparison with Similar Compounds

    Fluorinated Benzamides: Explore their properties and compare them to our compound.

: Example reference. : Another example reference. : Yet another example reference.

Properties

Molecular Formula

C31H23F2N7O4S2

Molecular Weight

659.7 g/mol

IUPAC Name

N-[[4-(4-fluorophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide

InChI

InChI=1S/C31H23F2N7O4S2/c32-21-7-3-19(4-8-21)26-16-25(27-2-1-15-45-27)37-39(26)29(41)18-46-31-36-35-28(38(31)23-13-9-22(33)10-14-23)17-34-30(42)20-5-11-24(12-6-20)40(43)44/h1-15,26H,16-18H2,(H,34,42)

InChI Key

WTNZUOCOSPOWOX-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=C(C=C6)F

Origin of Product

United States

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